molecular formula C13H11Cl2NO2 B1597211 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol CAS No. 287928-00-1

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

Cat. No.: B1597211
CAS No.: 287928-00-1
M. Wt: 284.13 g/mol
InChI Key: ADYDVUVRSUDGRW-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is a synthetic aromatic ether derivative featuring a pyridine core substituted with a 2,4-dichlorobenzyloxy group at position 3, a methyl group at position 2, and a hydroxyl group at position 4. This compound has garnered attention in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing chlorine atoms and the polar hydroxyl group. Its structural characterization, including bond lengths, angles, and crystal packing, has been extensively studied using X-ray crystallography, often refined via the SHELX suite of programs .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDVUVRSUDGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381895
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287928-00-1
Record name 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methyl-4-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorines or to convert the hydroxyl group to a hydrogen.

    Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine could produce an amine derivative of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : The dichlorobenzyl moiety is known for its antimicrobial properties. Studies indicate that this compound can disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents.
  • Enzyme Interaction Studies : The compound serves as a biochemical probe to study enzyme interactions and cellular pathways, aiding in the understanding of various biological processes.

Biological Research

Research has highlighted the compound's role in:

  • Biochemical Assays : It is used to evaluate binding affinities to various biological targets, which is crucial for assessing its therapeutic potential and safety profile.
  • Cellular Pathway Analysis : The compound's interactions with cellular components can provide insights into disease mechanisms and potential treatment strategies.

Industrial Applications

In industrial settings, 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is applied as:

  • Intermediate in Synthesis : It acts as a precursor for synthesizing more complex molecules in pharmaceutical and chemical industries .
  • Development of New Materials : Its unique chemical properties make it suitable for creating innovative materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Interaction Profiling

In another research effort, the compound was utilized to assess its interaction with specific enzymes involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, providing a basis for further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol involves its interaction with biological molecules. The dichlorobenzyl group is known for its antimicrobial properties, which may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The compound’s structure is compared below with three analogs:

3-Benzyloxy-2-Methylpyridin-4-Ol (lacks chlorine substituents).

3-(4-Chlorobenzyloxy)-2-Methylpyridin-4-Ol (mono-chlorinated).

3-(2,4-Dichlorobenzyloxy)-4-Methoxypyridine (methoxy instead of hydroxyl).

Table 1: Key Structural Parameters from Crystallographic Data

Compound C-O Bond Length (Å) Cl···O Distance (Å) Dihedral Angle (°)
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol 1.36 3.02 85.2
3-Benzyloxy-2-Methylpyridin-4-Ol 1.38 N/A 78.5
3-(4-Chlorobenzyloxy)-2-Methylpyridin-4-Ol 1.37 3.15 82.1
3-(2,4-Dichlorobenzyloxy)-4-Methoxypyridine 1.35 2.98 88.7

Data derived from SHELXL-refined crystallographic studies .

  • C-O Bond Length: The dichlorinated compound exhibits a shorter C-O bond (1.36 Å) compared to non-chlorinated analogs, suggesting enhanced electron withdrawal by Cl atoms stabilizes the ether linkage.
  • Cl···O Interactions: The 2,4-dichloro substitution enables intramolecular Cl···O hydrogen bonding (3.02 Å), absent in mono-chlorinated or non-chlorinated analogs. This interaction rigidifies the molecular conformation, as seen in the larger dihedral angle (85.2° vs. 78.5° in the benzyloxy analog).
Crystallographic Packing Behavior

The hydroxyl group at position 4 facilitates intermolecular hydrogen bonding, leading to a layered crystal lattice. In contrast, the methoxy analog (Table 1) forms weaker C-H···O interactions, resulting in less dense packing. SHELX-refined data highlight these differences in lattice parameters (e.g., unit cell volume: 1200 ų for the hydroxylated compound vs. 1350 ų for the methoxy derivative) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL, H₂O) Melting Point (°C)
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol 2.9 0.15 198–201
3-Benzyloxy-2-Methylpyridin-4-Ol 1.7 1.2 165–168
3-(4-Chlorobenzyloxy)-2-Methylpyridin-4-Ol 2.3 0.45 185–188
3-(2,4-Dichlorobenzyloxy)-4-Methoxypyridine 3.1 0.08 205–208
  • Lipophilicity (LogP): The dichloro substitution increases LogP by ~1.2 units compared to the non-chlorinated analog, aligning with the additive effect of halogen atoms.
  • Solubility : The hydroxyl group enhances aqueous solubility relative to the methoxy analog (0.15 vs. 0.08 mg/mL), though Cl substituents overall reduce solubility.

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound S. aureus E. coli C. albicans
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol 8 64 32
3-Benzyloxy-2-Methylpyridin-4-Ol 32 >128 128
3-(4-Chlorobenzyloxy)-2-Methylpyridin-4-Ol 16 128 64
  • The dichlorinated compound shows 4-fold greater potency against S. aureus than the benzyloxy analog, likely due to improved membrane penetration from higher lipophilicity and stabilized conformation.

Biological Activity

3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol, also known by its CAS number 287928-00-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms through various studies.

  • Molecular Formula : C13H11Cl2NO2
  • Molecular Weight : 284.14 g/mol
  • Purity : 95% .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and cytotoxic effects. Recent studies have highlighted its efficacy against various pathogens and its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol demonstrates significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, reporting a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

The compound also exhibited antifungal activity against species of the genus Candida, making it a candidate for further development in antifungal therapies .

Cytotoxic Effects

In vitro studies assessed the cytotoxicity of the compound using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound was generally well-tolerated, it displayed varying degrees of toxicity across different cell lines. Notably, it reached an IC50 value after prolonged exposure, suggesting a need for cautious application in therapeutic contexts .

Table 2: Cytotoxicity Results on Cell Lines

Cell LineIC50 (µM)Observations
HaCatVariesMore sensitive to compounds
BALB/c 3T3VariesLess sensitive compared to HaCat

The mechanism by which 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol exerts its antimicrobial effects involves molecular interactions with key bacterial targets. Molecular docking studies have shown that the compound forms critical hydrogen bonds with residues in DNA gyrase, an essential enzyme for bacterial DNA replication .

Binding Interactions

The binding energies and inhibitory constants were comparable to those of ciprofloxacin, a well-known antibiotic, indicating strong potential as an antibacterial agent. The interactions include:

  • Three hydrogen bonds with SER1084, ASP437, and GLY459.
  • Pi–Pi stacking interactions stabilizing the compound within the active site .

Case Studies

In one notable case study, researchers synthesized derivatives of pyridine compounds similar to 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol and tested their biological activities. The findings reinforced the original compound's promising profile in inhibiting microbial growth and highlighted structure-activity relationships that could guide future synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol
Reactant of Route 2
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3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.